

In Silico Molecular Docking of 2-Piperidinemethanol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Piperidinemethanol

Cat. No.: B146044

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico molecular docking performance of various **2-piperidinemethanol**-based compounds and other closely related piperidine derivatives against several key biological targets. The data presented herein, summarized from multiple computational studies, highlights structure-activity relationships and binding interactions that are crucial for the rational design of novel therapeutics. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Comparative Docking Performance

The following tables summarize the binding affinities and inhibitory constants of various piperidine derivatives against their respective biological targets. This data is essential for understanding the relative potency and potential of different structural modifications.

Table 1: Comparative Binding Affinities of Piperidine Derivatives Against Various Targets

Compound/Derivative Series	Target Protein	Binding Affinity (kcal/mol)	Reference Compound(s)
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP)	SARS-CoV-2 Main Protease (Mpro)	-7.5	-
Piperidine Derivatives (HN Series)	Mu-Opioid Receptor	-8.13 to -13.37	Morphine, Fentanyl
2,4-disubstituted quinoline derivatives	Mycobacterium tuberculosis LipB	-3.2 to -18.5	Isoniazid (-14.6)
Piperine	Epidermal Growth Factor Receptor (EGFR)	-3.82	Gefitinib (-4.16)
Benzamide Derivatives	S. aureus DNA Gyrase B	Docking Scores: -60 to -70	-
Alpidem (imidazopyridine derivative)	Acetylcholinesterase (AChE)	-9.60	-
Alpidem (imidazopyridine derivative)	Monoamine Oxidase A (MAO-A)	-8.00	-

Table 2: Sigma-1 (σ 1R) and Histamine H3 (H3R) Receptor Binding Affinity of Piperidine/Piperazine Derivatives^[1]

Compound ID	Core Structure	hH3R Ki (nM)	σ1R Ki (nM)
4	Piperazine	3.17	1531
5	Piperidine	7.70	3.64
11	Piperidine	6.2	4.41
1	2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone	-	3.2
Haloperidol (Ref.)	-	-	2.5

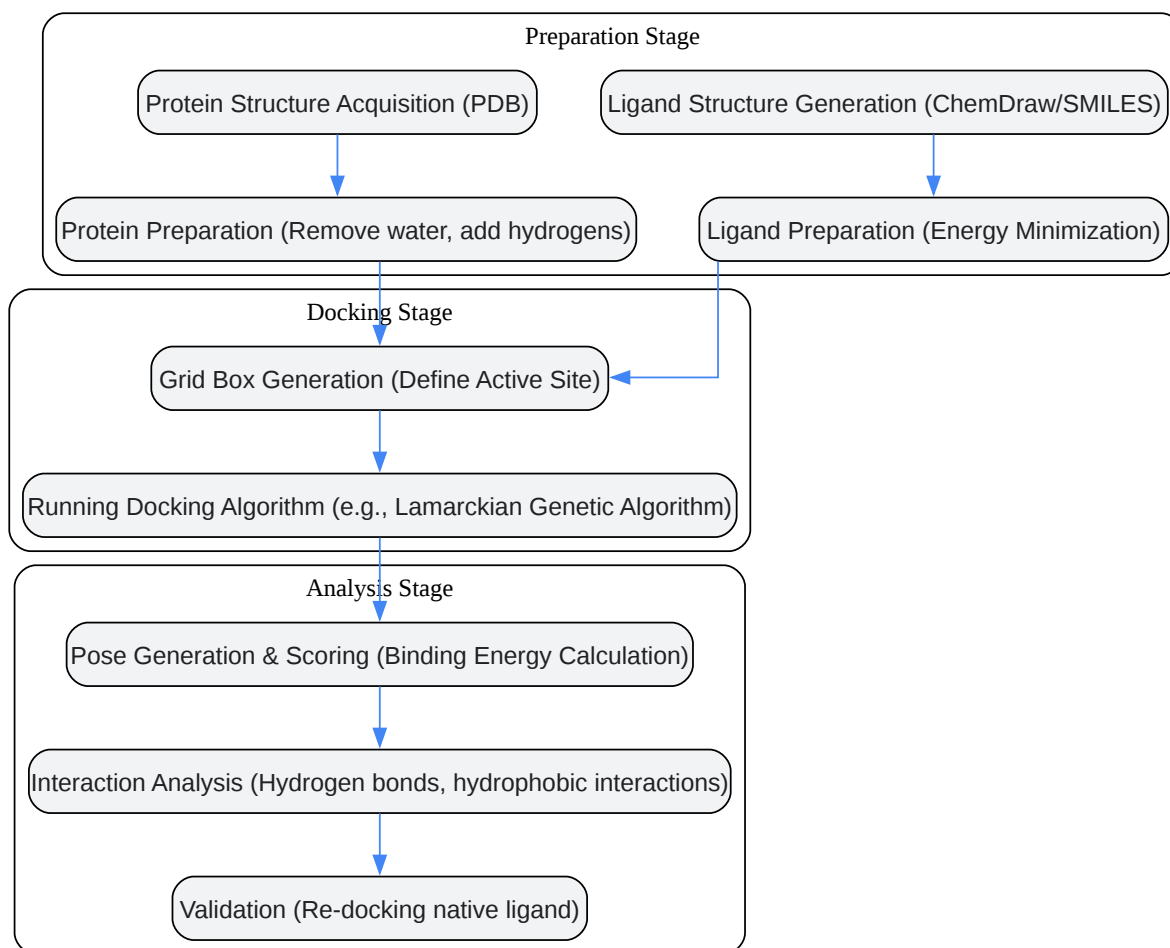
Note: Ki is the inhibition constant, indicating the potency of an inhibitor. A lower Ki value signifies higher potency.

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies for performing molecular docking simulations with piperidine derivatives.

General Molecular Docking Workflow

A typical in silico molecular docking study involves several key steps, from preparing the protein and ligand structures to analyzing the final docking results.



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Figure 1: A generalized workflow for molecular docking studies.

Example Protocol: Docking of Piperidine Derivatives against Acetylcholinesterase (AChE)

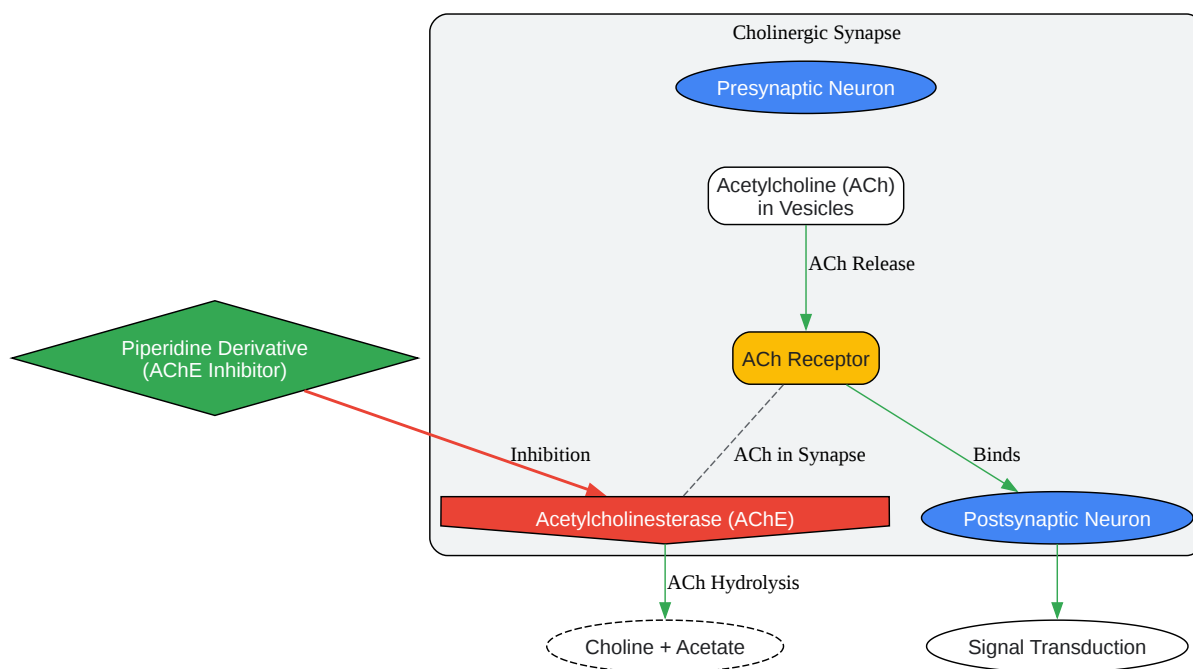
This protocol is a synthesized example based on common practices in the field.^[1]

- Software:
 - Docking: AutoDock 4.2 or Schrödinger Suite (Glide).^{[1][2]}
 - Visualization: PyMOL, Discovery Studio Visualizer.
 - Ligand Preparation: ChemDraw Ultra, Marvin Sketch.^{[1][2]}
- Target Preparation:
 - The 3D crystal structure of the target protein (e.g., human Acetylcholinesterase) is obtained from the Protein Data Bank (PDB).
 - All water molecules and co-crystallized ligands are removed from the protein structure.
 - Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
- Ligand Preparation:
 - The 2D structures of the **2-piperidinemethanol** derivatives are drawn using chemical drawing software.
 - The structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).
 - Gasteiger charges are computed for the ligand atoms.
- Grid Generation and Docking:
 - A grid box is defined to encompass the active site of the enzyme. The dimensions and coordinates of the grid are centered on the active site gorge.

- The Lamarckian Genetic Algorithm (LGA) is commonly employed for docking, with a set number of genetic algorithm runs.[\[1\]](#)
- The docking parameters, such as population size, number of energy evaluations, and number of generations, are set.
- Analysis and Validation:
 - The docking results are clustered based on root-mean-square deviation (RMSD).
 - The binding energy of the most populated and lowest energy cluster is taken as the final result.
 - The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the active site are analyzed.
 - To validate the docking protocol, the native co-crystallized ligand is re-docked into the active site, and the RMSD between the docked pose and the original pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful validation.

Signaling Pathway Context

The biological targets of **2-piperidinemethanol** and related piperidine derivatives are often involved in critical signaling pathways implicated in various diseases. For instance, the inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.



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Figure 2: Inhibition of Acetylcholinesterase in the Cholinergic Synapse.

This guide provides a snapshot of the current landscape of in silico molecular docking studies on **2-piperidinemethanol**-based compounds. Researchers are encouraged to consult the primary literature for more detailed information on specific derivatives and experimental conditions. The provided data and protocols should serve as a solid foundation for future drug design and development efforts in this promising area of medicinal chemistry.

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References

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